molecular formula C16H20N4O2 B2640773 1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone CAS No. 2034475-62-0

1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Cat. No.: B2640773
CAS No.: 2034475-62-0
M. Wt: 300.362
InChI Key: LVVTUMZHDYHRLS-UHFFFAOYSA-N
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Description

1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a high-purity chemical compound designed for research and development applications in medicinal chemistry and pharmacology. This complex molecule features a hybrid structure incorporating pyrrolidine and pyrrole heterocycles linked to a dimethylpyrimidine moiety, a scaffold frequently investigated for its potential biological activity . Heterocyclic compounds, particularly nitrogen-containing ones like this, represent a significant focus in organic and medicinal chemistry research worldwide, often serving as key intermediates or core structures in the development of novel active compounds . The presence of multiple heterocyclic systems in a single molecule makes it a valuable intermediate for constructing more complex chemical entities. Researchers can utilize this compound in structure-activity relationship (SAR) studies, as a building block in the synthesis of fused or complex heterocyclic systems, and for probing biological mechanisms . Its structure is consistent with molecules explored for various pharmacological targets, and it may be of interest in early-stage drug discovery programs. This product is strictly for research use in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet (SDS) before use.

Properties

IUPAC Name

1-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-2-pyrrol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-12-9-13(2)18-16(17-12)22-14-5-8-20(10-14)15(21)11-19-6-3-4-7-19/h3-4,6-7,9,14H,5,8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVTUMZHDYHRLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)CN3C=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone (CAS Number: 2034326-22-0) is a synthetic organic molecule characterized by its complex structure, which includes pyrimidine and pyrrolidine moieties. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N4O2C_{16}H_{18}N_{4}O_{2}, with a molecular weight of approximately 298.34 g/mol. The structural features are pivotal in determining its biological interactions and activity.

PropertyValue
Molecular FormulaC₁₆H₁₈N₄O₂
Molecular Weight298.34 g/mol
CAS Number2034326-22-0

The biological activity of this compound is hypothesized to be mediated through its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the dimethylpyrimidine and pyrrolidine groups suggests potential interactions with neurotransmitter systems and enzymes involved in metabolic processes.

Anticonvulsant Activity

Research has indicated that compounds with similar structural motifs may exhibit anticonvulsant properties. For instance, analogs featuring pyrrolidine rings have shown efficacy in reducing seizure activity in animal models. The structure-activity relationship (SAR) studies reveal that modifications in the substituents can enhance potency against seizures induced by pentylenetetrazole (PTZ) .

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. The pyrimidine ring is known for its role in various antimicrobial agents, indicating that this compound could be explored for its potential against bacterial strains .

Anticancer Potential

Recent investigations into related compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structural features have exhibited IC50 values comparable to established chemotherapeutics like doxorubicin . The mechanism often involves the induction of apoptosis through interaction with key regulatory proteins involved in cell survival.

Study on Anticonvulsant Properties

A study evaluating the anticonvulsant effects of similar pyrrolidine derivatives found that certain modifications led to a marked increase in protective effects against seizures. The most effective compounds demonstrated a median effective dose (ED50) significantly lower than that of traditional anticonvulsants .

Anticancer Activity Assessment

In vitro studies on cancer cell lines such as HT29 (colon cancer) and Jurkat (leukemia) showed that compounds structurally related to our target exhibited notable antiproliferative effects. The presence of electron-withdrawing groups was crucial for enhancing activity, suggesting a potential pathway for further drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

  • 1-(1H-Pyrrol-2-yl)-2-((4,5,6-trimethylpyrimidin-2-yl)thio)ethan-1-one (CAS 735295-43-9): Features a thioether linkage (C-S-C) instead of an ether, with a trimethylpyrimidine ring. The thioether increases lipophilicity (clogP ~2.8) compared to the target compound’s ether (clogP ~1.9) .
  • 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone (): Replaces pyrimidine with a pyridine ring and introduces a methoxy group. The pyridine’s lower basicity (pKa ~1.7 vs. pyrimidine’s pKa ~3.5) alters solubility and electronic properties .
  • 1-(1-Ethyl-1H-pyrrol-2-yl)ethanone (CAS 39741-41-8): A simpler analogue lacking the pyrimidine-pyrrolidine scaffold. Its reduced molecular weight (123.15 g/mol) correlates with higher volatility and lower metabolic stability .

Functional Group Variations

  • Ether vs. Thioether Linkages : The target compound’s ether group confers higher polarity (aqueous solubility ~15 mg/L) than the thioether analogue (~5 mg/L) due to stronger hydrogen-bonding capacity .

Physicochemical Implications

Property Target Compound Thioether Analogue () Pyridine Derivative ()
Molecular Weight (g/mol) 312.37 275.37 234.30
clogP ~1.9 ~2.8 ~1.5
Aqueous Solubility ~15 mg/L ~5 mg/L ~30 mg/L
Key Functional Groups Ether, dimethylpyrimidine Thioether, trimethylpyrimidine Methoxy, pyridine

Research Findings and Discussion

  • Bioactivity Potential: The dimethylpyrimidine and pyrrolidine groups suggest kinase inhibition or antimicrobial activity, as seen in structurally related compounds .
  • Metabolic Stability: The ethanone group may undergo cytochrome P450-mediated oxidation, whereas the thioether analogue’s sulfur atom could form sulfoxides, altering toxicity profiles .
  • Crystallographic Data : SHELX-refined structures (e.g., bond angles, torsional strain) indicate the target compound’s pyrrolidine ring adopts a chair conformation, minimizing steric clashes with the pyrimidine moiety .

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Source
Pyrimidine FormationUrea, EtOH, 80°C65–75≥90%
Pyrrolidine SubstitutionNaH, DMF, 0–25°C70–85≥95%
Final CouplingAcetyl chloride, THF, RT60–70≥85%

Basic: How is the compound structurally characterized?

Q. Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., pyrimidine methyl groups at δ 2.1–2.3 ppm, pyrrolidine protons at δ 3.5–4.0 ppm) .
  • Mass Spectrometry (HRMS) : Molecular ion peak at m/z 300.36 (calculated for C₁₇H₂₀N₄O₂) .
  • X-ray Crystallography (if available): Resolves stereochemistry of the pyrrolidine ring .

Advanced: What strategies resolve contradictions in reported synthetic yields?

Discrepancies in yields (e.g., 60–85%) arise from:

  • Reaction Scale : Batch vs. continuous flow reactors (flow systems improve consistency by controlling exothermicity) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) vs. recrystallization (ethanol/water) .
    Recommendation : Use Design of Experiments (DoE) to optimize temperature, solvent polarity, and catalyst loading .

Advanced: How to investigate its mechanism of action in enzyme inhibition?

Q. Methodology :

  • In Vitro Assays : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence-based assays .
  • Molecular Docking : Simulate binding to ATP-binding pockets (software: AutoDock Vina; PDB: 1ATP) .
  • SAR Studies : Modify substituents (e.g., pyrimidine methyl groups) to correlate structure with activity .

Q. Table 2: Hypothetical Enzyme Inhibition Data

DerivativeIC₅₀ (nM)Binding Affinity (kcal/mol)Source
Parent Compound120 ± 15-8.2
4,6-Diethyl Pyrimidine Analog85 ± 10-9.1

Advanced: How to analyze metabolic stability in preclinical studies?

Q. Approach :

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat), monitor degradation via LC-MS .
  • Metabolite Identification : Use high-resolution MS/MS to detect hydroxylation or demethylation products .
  • Key Finding : Methyl groups on pyrimidine reduce oxidative metabolism, enhancing half-life (t₁/₂ = 2.3 hrs in human microsomes) .

Basic: What are its solubility and stability profiles?

  • Solubility : Poor in water (<0.1 mg/mL); soluble in DMSO (50 mg/mL), ethanol (10 mg/mL) .
  • Stability : Stable at RT for 6 months in dark; hydrolyzes under strong acidic/basic conditions (pH <2 or >10) .

Advanced: How to address impurities in scaled-up synthesis?

Common impurities include:

  • Unreacted Pyrrolidine Intermediate (5–10%): Remove via aqueous wash (pH adjustment) .
  • Oxidative Byproducts : Mitigate by inert atmosphere (N₂/Ar) during coupling steps .

Q. Table 3: Impurity Control

ImpuritySourceMitigationPurity Post-Purification
Pyrimidine dimerOverheatingTemp control (<60°C)≥98%
Deacetylated productHydrolysisAnhydrous conditions≥97%

Advanced: How to design analogs for improved bioavailability?

Q. Strategies :

  • Prodrug Synthesis : Esterify the ketone group to enhance membrane permeability .
  • LogP Optimization : Introduce polar groups (e.g., -OH, -NH₂) to reduce LogP from 2.8 to <2.0 .

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